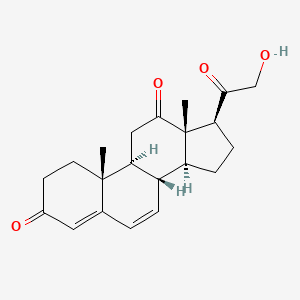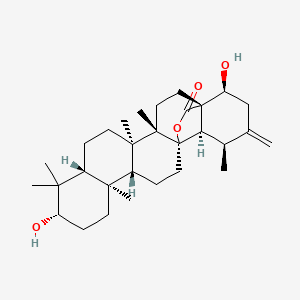
Betrixaban maleate
Descripción general
Descripción
Synthesis Analysis
Betrixaban is synthesized through a multi-step chemical process starting from 5-methoxy-2-nitrobenzoic acid. The synthesis involves several key steps, including reduction, acylation, chlorination, and the formation of the amidine group. A particular focus on avoiding a dechlorinated impurity has been noted, with tetrahydrofuran being used as the solvent in four steps to facilitate easier recovery. The overall yield of the target compound is approximately 40%, making this method suitable for large-scale production (Jianye Li et al., 2015).
Molecular Structure Analysis
The molecular structure of betrixaban maleate has been thoroughly characterized using spectroscopic, thermal, and X-ray crystallographic methods. In particular, a rare multicomponent solid form, a salt-cocrystal hydrate of betrixaban, was discovered and analyzed. This new form exhibited a lower melting point compared to its parent salt, suggesting different physical properties that could influence its solubility and dissolution behavior (R. Devarapalli et al., 2021).
Chemical Reactions and Properties
Betrixaban's chemical stability and reaction under various conditions have been studied, revealing insights into its degradation pathway. For instance, degradation of betrixaban and its potential to form N-nitrosodimethylamine (NDMA) when exposed to water disinfectants like monochloramine and free chlorine have been examined. This indicates that betrixaban can undergo significant chemical transformations under certain environmental conditions, which is crucial for understanding its safety profile (T. Jasemizad et al., 2020).
Physical Properties Analysis
The physical properties of betrixaban, such as solubility and dissolution behavior, are critical for its efficacy as a medication. The discovery of a salt-cocrystal hydrate form of this compound highlighted the impact of physical form on these properties. Despite the anticipation of better solubility due to a significant difference in melting points between the salt and its salt-cocrystal hydrate, the latter showed unexpectedly lower solubility, which was attributed to the common-ion effect. This underscores the complexity of predicting solubility based on physical properties alone (R. Devarapalli et al., 2021).
Chemical Properties Analysis
The chemical properties of betrixaban, such as its reactivity and stability under various conditions, have been extensively studied. The formation of NDMA during its degradation process in the presence of disinfectants highlights the need for careful consideration of storage and disposal conditions to prevent the formation of harmful by-products. Additionally, the quantification and stability assessment of betrixaban through methods like 1H-qNMR indicate its specificity and sensitivity to analytical conditions, which is essential for quality control and formulation development (Amal A. El-Masry et al., 2020).
Aplicaciones Científicas De Investigación
Solubility and Dissolution
Betrixaban maleate, an anticoagulant drug approved in 2017, has been studied for its solubility and dissolution properties. A study found that the salt-cocrystal hydrate form of this compound demonstrated lower melting points compared to its parent salt, which initially suggested better solubility. However, tests showed that the salt-cocrystal hydrate had significantly lower solubility than the salt form, a phenomenon attributed to the "common-ion effect" in the API to coformer ratio. This research provides insights into the solubility challenges and potential solutions for this compound in pharmaceutical development (Devarapalli et al., 2021).
Quantitative Analysis
A novel quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) method was developed for quantifying this compound in its pure form and dosage formulations. This method provided a rapid, specific, and simple way of determining this compound concentrations, contributing to quality control and stability testing in pharmaceuticals (El-Masry et al., 2020).
Metabolic Profile
A study on the metabolism and disposition of betrixaban showed that it is mainly excreted as unchanged drug, primarily via biliary secretion, with renal excretion and metabolism as minor elimination pathways. This finding is significant for understanding the drug's behavior in the body and for assessing potential drug-drug interactions, especially in patients with liver and kidney conditions (Hutchaleelaha et al., 2012).
Mecanismo De Acción
Target of Action
Betrixaban maleate primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa in a cofactor-independent manner . By inhibiting Factor Xa, this compound prevents thrombin generation, thereby reducing the risk of blood clot formation .
Biochemical Pathways
The inhibition of Factor Xa by this compound disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This action effectively reduces thrombin generation without directly affecting platelet aggregation .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties compared to other direct oral anticoagulants (DOACs). It has the longest half-life among the DOAC class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This compound is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency . It also has a low peak-to-trough ratio compared to other anticoagulants, leading to a consistent anticoagulant effect over 24 hours .
Result of Action
The primary result of this compound’s action is the prevention of venous thromboembolism (VTE) in patients with moderate to severe restricted mobility or other risks for VTE . By inhibiting Factor Xa, this compound reduces thrombin generation, thereby decreasing the risk of blood clot formation .
Action Environment
This compound’s action can be influenced by various environmental factors. For instance, it has been found to be biodegradable in acidic and alkaline environments . Additionally, its bioavailability is lowered if taken with fatty food . Therefore, the efficacy and stability of this compound can be affected by factors such as pH levels and dietary habits.
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJEZCXVWQKCL-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936539-80-9 | |
| Record name | Betrixaban maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936539809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-chloro-pyridin-2-yl)-2-[4-(N,N--dimethylcarbamimidoyl) benzoylamino]-5-methoxy-benzamide maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETRIXABAN MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z3021TMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




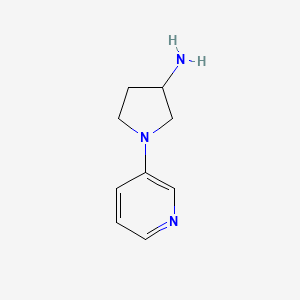
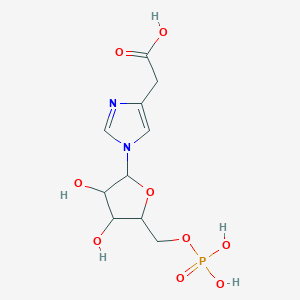
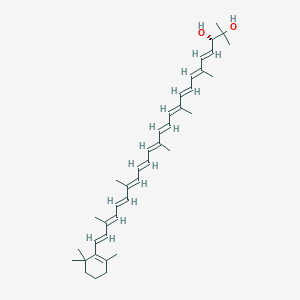

![(2S,4R)-N-(1H-benzimidazol-2-ylmethyl)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1256729.png)

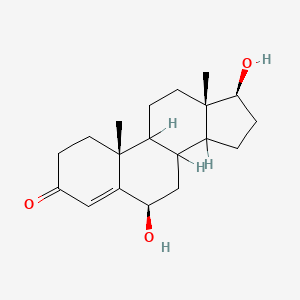
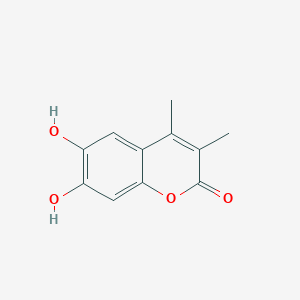
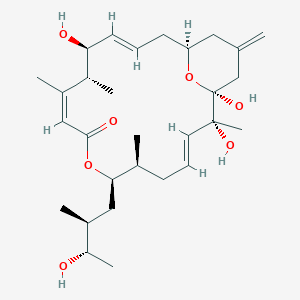
![5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1256735.png)
